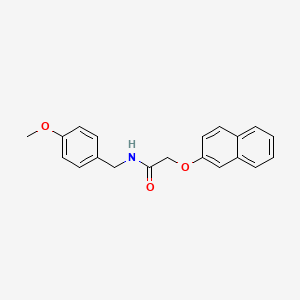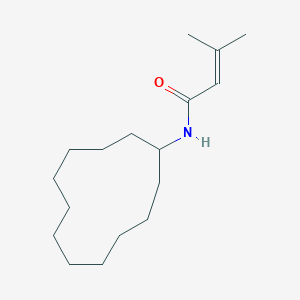![molecular formula C16H17NOS B4960266 N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
N-[2-(benzylthio)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(benzylthio)ethyl]benzamide, also known as BZB, is a chemical compound that has been studied for its potential applications in scientific research. BZB is a benzamide derivative that has been synthesized through a variety of methods and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-[2-(benzylthio)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is an enzyme that plays a role in cell signaling and has been implicated in the development of cancer and other diseases. N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the activity of PKC, which may contribute to its anti-cancer and anti-Alzheimer's effects.
Biochemical and Physiological Effects
N-[2-(benzylthio)ethyl]benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's effects, N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential use in the treatment of Alzheimer's disease. N-[2-(benzylthio)ethyl]benzamide has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
N-[2-(benzylthio)ethyl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have a range of biochemical and physiological effects, making it a versatile compound for research. However, there are also limitations to its use. N-[2-(benzylthio)ethyl]benzamide has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for research on N-[2-(benzylthio)ethyl]benzamide. One area of interest is the development of N-[2-(benzylthio)ethyl]benzamide analogs that may have improved solubility and/or potency. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(benzylthio)ethyl]benzamide and its potential side effects. N-[2-(benzylthio)ethyl]benzamide may also have potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis, and further research is needed to explore these potential uses.
合成方法
N-[2-(benzylthio)ethyl]benzamide has been synthesized through a variety of methods, including the reaction of 2-bromoethyl benzene with thiourea followed by reaction with benzylamine, and the reaction of 2-bromoethyl benzene with thiophenol followed by reaction with benzylamine. The yield of N-[2-(benzylthio)ethyl]benzamide in these methods has been reported to be between 60-80%. Other methods of synthesis have also been explored, including the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
科学研究应用
N-[2-(benzylthio)ethyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-[2-(benzylthio)ethyl]benzamide has been found to inhibit the growth of cancer cells, including breast cancer cells, prostate cancer cells, and colon cancer cells. Additionally, N-[2-(benzylthio)ethyl]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-[2-(benzylthio)ethyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
属性
IUPAC Name |
N-(2-benzylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(15-9-5-2-6-10-15)17-11-12-19-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRQLGBXXYQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylthio)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4960196.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)


![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)
![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)
![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)